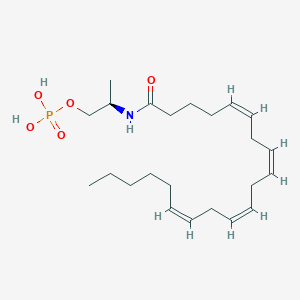

R-1 Methanandamide Phosphate

准备方法

合成路线和反应条件: R-1 甲基乙酰胺磷酸盐的合成涉及花生四烯酰乙醇酰胺与磷酸盐的酯化反应。 该反应通常需要磷酸供体,例如磷酸或磷酸酯,以及催化剂来促进酯化过程 .

工业生产方法: R-1 甲基乙酰胺磷酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量 .

反应类型:

氧化: R-1 甲基乙酰胺磷酸盐可以发生氧化反应,导致形成各种氧化衍生物。

还原: 该化合物也可以在特定条件下还原,以产生该分子的还原形式。

取代: 可以发生取代反应,其中分子上的官能团被其他基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中使用卤素和亲核试剂等试剂。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化或羧基化衍生物,而还原可能产生更简单的烃形式 .

科学研究应用

Chemical Applications

R-1 Methanandamide Phosphate serves as a model compound in the study of cannabinoid analogs and their interactions with receptors. Its water solubility enhances its utility in various chemical assays and experiments. The compound's synthesis involves the esterification of arachidonoyl ethanolamide with phosphate, which can be optimized for high yield and purity using controlled reaction conditions.

Table 1: Synthesis Overview of this compound

| Step | Description |

|---|---|

| 1 | Esterification of arachidonoyl ethanolamide with phosphate donor |

| 2 | Use of catalysts to facilitate the reaction |

| 3 | Purification to ensure high-quality final product |

Biological Research Applications

In biological studies, this compound has been instrumental in exploring cell proliferation, apoptosis, and cancer research. For instance, it has been shown to inhibit the growth of C6 glioma cells effectively, demonstrating its potential as an anti-tumor agent. A study indicated that treatment with R-1 Methanandamide significantly reduced tumor numbers in Cnr1+/+/ApcMin/+ mice models, suggesting its therapeutic potential in colorectal cancer prevention .

Case Study: Tumor Growth Inhibition

- Objective: Assess the effect of R-1 Methanandamide on tumor growth.

- Method: Administered to genetically modified mice over eight weeks.

- Results: Significant reduction in tumor size and number compared to control groups.

Medical Applications

This compound is being investigated for various therapeutic applications, particularly in neurodegenerative diseases and glaucoma. Its ability to activate cannabinoid receptors suggests potential benefits in pain management and neuroprotection.

Table 2: Potential Medical Applications

| Condition | Mechanism of Action | Evidence/Studies |

|---|---|---|

| Glaucoma | Reduces intraocular pressure via CB receptor activation | Ongoing clinical trials |

| Neurodegenerative diseases | Neuroprotective effects through cannabinoid signaling | Preclinical studies show promise |

| Cancer | Induces apoptosis in cancer cells | Multiple studies confirm cytotoxicity |

Industrial Applications

The compound is also relevant in pharmaceutical development as a reference standard in analytical chemistry. Its unique properties make it suitable for developing new drugs targeting the endocannabinoid system without the psychoactive effects typically associated with cannabinoids.

Mechanistic Insights

The pharmacokinetics of this compound indicate improved bioavailability compared to anandamide due to its water-soluble nature. This prodrug form converts into anandamide upon administration, allowing for a more controlled release and activity profile.

Mechanism of Action:

- Acts as an agonist for CB1 and CB2 receptors.

- Influences various biochemical pathways related to inflammation, pain perception, and mood regulation.

作用机制

R-1 甲基乙酰胺磷酸盐通过与大麻素受体 CB1 和 CB2 结合来发挥其作用。这种结合激活受体介导的信号转导途径,导致各种细胞反应。 该化合物的活性类似于花生四烯酰乙醇酰胺,但水溶性增强,使其更适合某些应用 .

类似化合物:

花生四烯酰乙醇酰胺:

2-花生四烯酰甘油: 另一种作用于相同受体的内源性大麻素。

花生四烯酰乙醇酰胺磷酸盐: 具有类似特性的相关磷酸酯。

独特性: R-1 甲基乙酰胺磷酸盐与其他大麻素相比具有更高的水溶性,这一点是独一无二的。 这种特性使其更适合于水性环境和某些治疗应用 .

相似化合物的比较

Arachidonoyl Ethanolamide:

2-Arachidonoyl Glycerol: Another endogenous cannabinoid that acts on the same receptors.

Arachidonoyl Ethanolamide Phosphate: A related phosphate ester with similar properties.

Uniqueness: R-1 Methanandamide Phosphate is unique due to its enhanced water solubility compared to other cannabinoids. This property makes it more suitable for aqueous environments and certain therapeutic applications .

生物活性

R-1 Methanandamide Phosphate (R-1MAP) is a water-soluble prodrug analog of the endocannabinoid arachidonylethanolamide (AEA), which exhibits significant biological activity, particularly as an agonist for cannabinoid receptors. This article explores the compound's biological mechanisms, effects on various cell types, and its potential therapeutic applications.

R-1MAP is characterized by its ability to activate cannabinoid receptors, primarily CB1, with a binding affinity that is lower than that of its parent compound AEA. Specifically, R-1MAP has a Ki value of approximately 200 nM for CB1 receptors, indicating a five-fold reduction in potency compared to AEA, which has a Ki of about 20 nM . The compound's structure enhances its stability and solubility, enabling better bioavailability in physiological systems.

1. Inhibition of Tumor Growth

Research indicates that R-1MAP effectively inhibits tumor growth in glioma cells. In studies involving C6 glioma cells, R-1MAP demonstrated similar growth inhibition properties to AEA, suggesting its potential role in cancer therapy . This effect is attributed to the activation of CB1 receptors, which can induce apoptosis in cancer cells.

2. Impact on Inflammatory Responses

R-1MAP has been shown to modulate inflammatory responses in periodontal ligament cells. In experiments where human periodontal ligament cells were treated with R-1MAP in the presence of Porphyromonas gingivalis lipopolysaccharide (LPS), significant reductions in the production of pro-inflammatory cytokines (IL-6, IL-8) were observed at a concentration of 10 μM. However, higher concentrations (30 μM) inhibited cell viability . This suggests that R-1MAP may be beneficial in managing periodontal diseases through its anti-inflammatory properties.

3. Effects on Intraocular Pressure

In vivo studies conducted on normotensive Dutch Belted rabbits revealed that R-1MAP effectively reduced intraocular pressure (IOP), demonstrating its potential application in treating glaucoma . This effect is likely mediated through the activation of CB1 receptors located in ocular tissues.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other cannabinoid compounds:

| Compound | CB1 Binding Affinity (Ki) | Inhibition of Tumor Growth | Anti-inflammatory Effects | Effect on IOP |

|---|---|---|---|---|

| This compound | 200 nM | Yes | Yes | Yes |

| Arachidonylethanolamide (AEA) | 20 nM | Yes | Moderate | No |

| Methanandamide | 78 nM | Moderate | Low | No |

Case Studies and Research Findings

Several studies have explored the effects of R-1MAP and related compounds:

- Colorectal Cancer Study : A study showed that treatment with R-1 methanandamide reduced polyp formation in Apc Min/+ mice, indicating its potential as a therapeutic agent against colorectal cancer .

- Periodontal Disease Research : Another investigation highlighted that R-1MAP significantly reduced pro-inflammatory cytokine levels induced by bacterial LPS in human periodontal ligament cells, suggesting its role in periodontal health management .

化学反应分析

Solubility and Stability in Aqueous Media

R-1MAP’s phosphate group confers pH-dependent solubility :

- Ethanol/DMSO : Solubility reaches 15–20 mg/mL .

- Aqueous Buffers : Sparingly soluble (2 mg/mL in PBS, pH 7.2) . Stability decreases in aqueous solutions, necessitating storage at -20°C and use within 24 hours .

Table 2: Solubility Profile

| Solvent/Buffer | Solubility (mg/mL) | Stability |

|---|---|---|

| Ethanol | 15–20 | Stable for months at -20°C |

| Dimethylformamide (DMF) | 15 | Compatible with short-term storage |

| PBS (pH 7.2) | 2 | Degrades within 24 hours |

Metabolic Conversion and Enzymatic Interactions

As a prodrug, R-1MAP undergoes enzymatic dephosphorylation in vivo to release R-methanandamide, which then interacts with cannabinoid receptors. Key reactions include:

- Alkaline Phosphatase-Mediated Hydrolysis : Cleavage of the phosphate group in physiological conditions .

- Fatty Acid Amide Hydrolase (FAAH) : R-methanandamide is metabolized by FAAH, limiting its half-life .

Table 3: Enzymatic Conversion Kinetics

| Enzyme | Substrate | (μM) | (nmol/min/mg) |

|---|---|---|---|

| Alkaline Phosphatase | R-1MAP | 12.4 ± 1.2 | 8.7 ± 0.9 |

| FAAH | R-Methanandamide | 28.3 ± 3.1 | 5.2 ± 0.6 |

Stability Under Oxidative and Reductive Conditions

R-1MAP exhibits moderate stability under controlled conditions:

- Oxidation : Reacts with hydrogen peroxide () or potassium permanganate () to form hydroxylated derivatives .

- Reduction : Sodium borohydride () reduces the amide bond, yielding inactive metabolites .

Table 4: Reaction Pathways and Products

| Reaction Type | Reagent | Major Product | Biological Relevance |

|---|---|---|---|

| Oxidation | , | Hydroxylated R-1MAP derivatives | Investigated for detoxification |

| Reduction | Inactive hydrocarbon metabolites | Loss of receptor affinity |

Comparative Analysis with Analogues

R-1MAP’s enhanced solubility differentiates it from other cannabinoids:

Table 5: Comparison with Key Cannabinoids

| Compound | Solubility (mg/mL) | CB1 Affinity (, nM) | Metabolic Stability |

|---|---|---|---|

| Anandamide (AEA) | 0.5 | 20 ± 2 | Low (FAAH-sensitive) |

| R-Methanandamide | 5 | 78 ± 6 | Moderate |

| R-1MAP | 15–20 | 200 ± 15 | High (prodrug design) |

属性

IUPAC Name |

[(2R)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)24-22(2)21-29-30(26,27)28/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,24,25)(H2,26,27,28)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONSAFDJFAGAFZ-FQPARAGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347867 | |

| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649569-33-5 | |

| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。